molecular formula C18H22N2 B089868 N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS No. 101-87-1

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Cat. No.: B089868
CAS No.: 101-87-1
M. Wt: 266.4 g/mol
InChI Key: ZRMMVODKVLXCBB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known as Antioxidant 4010, is a para-phenylenediamine (PPD) derivative widely used as an antioxidant and antiozonant in rubber and polymer industries. Its molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol and a CAS registry number of 101-87-1 .

CPPD functions by inhibiting oxidative degradation in materials such as tires, cables, and industrial rubber products. Its mechanism involves scavenging free radicals and interrupting chain reactions that lead to polymer breakdown . However, CPPD poses health risks, including skin sensitization, eye irritation, and allergic reactions, necessitating strict handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-phenyl-p-phenylenediamine can be synthesized through the reaction of cyclohexylamine with N-phenyl-p-phenylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-phenyl-p-phenylenediamine involves large-scale chemical reactors where the reactants are combined and subjected to specific temperatures and pressures to optimize yield and purity . The product is then purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Oxidation Reactions

CPPD undergoes oxidation under specific conditions, primarily donating hydrogen atoms to stabilize free radicals in rubber polymers. This reaction is central to its role as an antioxidant:

  • Primary oxidation pathway :

    CPPD+O2Quinoneimine derivatives+H2O\text{CPPD}+\text{O}_2\rightarrow \text{Quinoneimine derivatives}+\text{H}_2\text{O}
  • Reagents : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2), potassium permanganate (KMnO4\text{KMnO}_4), or atmospheric oxygen (O2\text{O}_2) .

  • Products : Formation of quinoneimine derivatives, which stabilize rubber by terminating radical chain reactions .

Ozonolysis Reactivity

CPPD exhibits structurally selective behavior in ozone-rich environments:

CompoundOzone Reactivity (100 ppb)Major Products FormedToxicity in Fish
CPPD NegligibleNone detectedNon-toxic
6PPD (Comparative)High6PPD-Q (toxic quinone)Lethal

Source: Multiphasic ozone reactivity study

Unlike N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), CPPD shows minimal reaction with ozone, avoiding the formation of toxic byproducts like 6PPD-quinone (6PPD-Q) .

Reduction Reactions

In reducing environments, CPPD can revert to amine derivatives, though this is less common in industrial settings:

  • Reagents : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or sodium borohydride (NaBH4\text{NaBH}_4).

  • Products : Secondary amines, which may further stabilize rubber matrices.

Degradation

  • Thermal decomposition : Occurs above 118°C, forming aromatic amines and cyclohexyl derivatives .

  • Photodegradation : UV exposure accelerates oxidation, leading to quinoneimine formation.

Substitution Reactions

The aromatic rings in CPPD participate in electrophilic substitution under acidic conditions:

  • Halogenation : Reacts with chlorine (Cl2\text{Cl}_2) or bromine (Br2\text{Br}_2) to form halogenated derivatives.

  • Nitration : Forms nitro derivatives with nitric acid (HNO3\text{HNO}_3).

Comparative Reactivity of PPD Antioxidants

PropertyCPPD6PPDDPPD
Ozone Reactivity LowHighNone
Toxicity Non-toxicHighly toxicNon-toxic
Primary Use RubberTiresPlastics

Data synthesized from

Environmental and Industrial Implications

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C18H22N2
  • Molecular Weight : 266.38 g/mol
  • Melting Point : 118-119 °C
  • Boiling Point : 399.58 °C

Rubber Industry

N-Cyclohexyl-N'-phenyl-p-phenylenediamine is primarily utilized as an antioxidant in the rubber industry. Its mechanism involves:

  • Oxidative Stability : The compound donates hydrogen atoms to free radicals, interrupting oxidative chain reactions that degrade rubber materials. This action enhances the durability and lifespan of rubber products, making it a critical additive in formulations for tires, seals, and other rubber goods .

Polymer Synthesis

In addition to its use in rubber, this compound is employed in the synthesis of various polymers. Its antioxidant properties are leveraged to improve the stability of polymer matrices against oxidative degradation during processing and end-use.

Antioxidant Properties

The antioxidant capabilities of this compound extend beyond industrial applications. Research indicates that it may protect biological systems from oxidative stress by scavenging free radicals . This property is particularly relevant in:

  • Cellular Protection : Studies have suggested that this compound can mitigate cellular damage caused by oxidative stress, potentially offering protective effects against various diseases linked to oxidative damage.

Therapeutic Potential

Investigations into the therapeutic applications of this compound are ongoing. Its potential roles include:

  • Drug Formulations : The compound is being explored for its incorporation into drug formulations aimed at enhancing bioavailability and stability against oxidative degradation .
  • Protective Agents : Preliminary studies suggest it may serve as a protective agent in formulations designed to combat oxidative stress-related conditions .

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly improved the oxidative stability of rubber samples subjected to accelerated aging tests. The results indicated a marked reduction in degradation rates compared to untreated samples, highlighting its effectiveness as an antioxidant .

Research involving cellular models has shown that this compound can reduce markers of oxidative stress, suggesting potential applications in developing therapies for conditions such as neurodegenerative diseases where oxidative damage plays a critical role .

Comparison with Similar Compounds

PPD derivatives share a common aromatic diamine backbone but differ in substituent groups, which influence their efficacy, stability, and toxicity. Below is a detailed comparison of CPPD with key analogs:

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Physical State
CPPD 101-87-1 C₁₈H₂₂N₂ 266.38 Cyclohexyl, phenyl Brown solid
IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine) 101-72-4 C₁₅H₁₇N₂ 225.31 Isopropyl, phenyl Dark solid
DPPD (N,N'-Diphenyl-p-phenylenediamine) 74-31-7 C₁₈H₁₆N₂ 260.33 Two phenyl groups Gray powder
6PPD (N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine) 793-24-8 C₁₈H₂₄N₂ 268.40 Branched alkyl (1,3-dimethylbutyl), phenyl Viscous liquid
N,N'-Di-sec-butyl-p-phenylenediamine 101-96-2 C₁₄H₂₄N₂ 220.35 Two sec-butyl groups Liquid

Key Observations :

  • CPPD ’s cyclohexyl group enhances steric hindrance, improving thermal stability compared to IPPD’s isopropyl group .
  • DPPD lacks alkyl substituents, making it less soluble in non-polar matrices but effective in high-temperature applications .
  • 6PPD ’s branched alkyl chain improves compatibility with rubber, reducing blooming (surface migration) .

Metabolic and Environmental Impact :

  • A 2024 study found that CPPD and IPPD metabolize in human liver microsomes into hydroxylated and N-dealkylated products, with CPPD producing fewer toxic quinones than 6PPD .
  • 6PPD’s transformation into 6PPD-quinone is linked to acute toxicity in aquatic species, raising regulatory concerns .

Regulatory Status :

  • CPPD is classified under UN 3077 as an environmentally hazardous substance .
  • 6PPD is under scrutiny in the EU and North America due to its link to urban runoff toxicity .

Biological Activity

N-Cyclohexyl-N'-phenyl-p-phenylenediamine, commonly referred to as Flexzone 6H, is a compound with significant applications in various industries, particularly in rubber manufacturing. Its biological activity has garnered attention due to its antioxidant properties and potential effects on cellular processes. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological implications, and associated case studies.

This compound is primarily recognized for its role as an antioxidant . It functions by donating hydrogen atoms to free radicals, thereby interrupting oxidative chain reactions that can lead to material degradation, particularly in rubber products. This mechanism not only enhances the durability of rubber but also suggests potential protective effects against oxidative stress in biological systems.

Key Chemical Characteristics

  • Molecular Formula : C18_{18}H22_{22}N2_{2}
  • Melting Point : 118-119 °C
  • Boiling Point : 399.58 °C

Biological Activity and Pharmacokinetics

Research indicates that this compound may influence various biochemical pathways related to oxidative stress. Although traditionally used in industrial applications, its biological implications are significant:

  • Antioxidant Activity : The compound captures free radicals, which may help mitigate cellular damage.
  • Potential Therapeutic Applications : Investigations into its use as a protective agent against oxidative damage suggest possible roles in medical formulations.

Toxicological Profile and Allergic Reactions

Despite its beneficial properties, this compound has been identified as a dermatological sensitizer . It is associated with allergic contact dermatitis (ACD), particularly in individuals exposed to rubber products containing this compound.

Case Studies on Allergic Reactions

Several case reports highlight the potential for severe allergic reactions:

  • A study documented cases of contact anaphylaxis due to hair dye containing p-phenylenediamine derivatives, including this compound. Symptoms included facial swelling and respiratory distress following exposure .
  • In another instance, children experienced severe allergic reactions requiring hospitalization after using hair dyes containing this compound .

These findings underscore the importance of evaluating the safety profile of compounds used in consumer products.

Research Findings and Applications

Recent studies have explored the broader implications of this compound in both chemistry and biology:

  • Oxidative Stress Research : Investigations into related compounds indicate that structural modifications can significantly alter their biological activity and allergenic potential.
  • Industrial Applications : Its role as an antioxidant in rubber manufacturing is well-documented, enhancing product lifespan while posing risks for sensitization in susceptible individuals .

Summary Table of Biological Activity

PropertyDescription
Antioxidant Activity Efficient hydrogen donor; interrupts oxidative degradation
Toxicological Concerns Dermatological sensitizer; potential for severe allergic reactions
Applications Used in rubber industry; investigated for protective roles against oxidative stress

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural integrity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in synthetic batches?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the benzene and cyclohexane rings. Cross-validate spectral data with computational tools (e.g., ChemDraw) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Compare retention times against certified reference standards .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile impurities using a DB-5MS column and electron ionization (EI) mode, focusing on molecular ions at m/z 266 (M+^+) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., temperature, pH)?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles in nitrogen/air atmospheres (25–600°C, 10°C/min). Monitor mass loss at ~200–250°C, indicative of cyclohexyl group decomposition .
  • Accelerated Aging Studies : Incubate samples at 40°C/75% relative humidity for 30 days. Quantify oxidation byproducts (e.g., quinones) via LC-MS/MS .
  • pH-Dependent Stability : Dissolve the compound in buffered solutions (pH 3–10) and track degradation kinetics using UV-Vis spectroscopy (absorbance at 280 nm) .

Advanced Research Questions

Q. What strategies are effective for investigating the metabolic pathways of this compound in biological systems?

  • Methodology :

  • In Vitro Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylated or N-dealkylated derivatives) using UPLC-QTOF-MS .
  • Toxicity Prediction : Apply in silico tools (e.g., ProTox-II) to predict metabolite toxicity, focusing on quinone derivatives linked to oxidative stress .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodology :

  • Reaction Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Monitor intermediates via thin-layer chromatography (TLC) .
  • Catalyst Optimization : Test palladium or copper catalysts for coupling reactions. Use GC-MS to detect undesired side products like N,N'-diphenyl derivatives .

Q. What analytical approaches are suitable for detecting trace amounts of this compound in environmental matrices (e.g., water, soil)?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Preconcentrate samples using C18 cartridges. Elute with methanol and analyze via LC-HRMS (Orbitrap) with a detection limit of 0.1 ng/L .
  • QuEChERS Protocol : For soil samples, extract using acetonitrile and clean up with PSA/C18 sorbents. Validate recovery rates (70–120%) using isotopically labeled internal standards .

Q. How should conflicting data on environmental degradation products be resolved?

  • Methodology :

  • Comparative Meta-Analysis : Compile degradation studies (e.g., ozonation vs. photolysis) and identify common intermediates (e.g., N-cyclohexylurea) using PubChem and Reaxys databases .
  • Isotope-Labeling Experiments : Synthesize 13^{13}C-labeled analogs to track transformation pathways in simulated environmental conditions (e.g., UV light, microbial activity) .

Properties

IUPAC Name

1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMVODKVLXCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051508
Record name N-Cyclohexyl-N'-phenyl-4-phenylenediamine
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-87-1, 28209-54-3
Record name N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine
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Record name N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine
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Record name Benzenediamine, N-cyclohexyl-N'-phenyl-
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Record name N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine
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Record name 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl-
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Record name N-Cyclohexyl-N'-phenyl-4-phenylenediamine
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Record name N-cyclohexyl-N'-phenyl-p-phenylenediamine
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Record name N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

Into a three neck 500 ml flask equipped with a thermometer, stirrer, Dean Stark trap and condenser was charged 18.4 grams of N-phenylquinoneimine, 150 ml toluene, 19.9 cyclohexylamine and 5 drops methanesulfonic acid. The reaction was conducted at 110° C. for 1.5 hours after which time the product was washed with 200 ml water containing 10 grams of Na2S2O4. The product was decanted, filtered and stripped at a pot temperature of 100° C. at 4 mm Hg. 27 grams of N-phenyl-N'-cyclohexyl-p-phenylenediamine were recovered.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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